molecular formula C10H6BrF2NO B11844951 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one CAS No. 1713477-26-9

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Cat. No.: B11844951
CAS No.: 1713477-26-9
M. Wt: 274.06 g/mol
InChI Key: YAIGRUAUVQLZFY-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1713477-26-9) is a high-value quinoline derivative with a molecular weight of 274.06 g/mol and the molecular formula C10H6BrF2NO . This compound serves as a versatile building block in medicinal chemistry, particularly in the discovery and development of kinase inhibitors . The quinoline scaffold is a recognized privileged structure in drug design, with known inhibitors like lapatinib and erlotinib demonstrating the tractability of this core . The strategic incorporation of a difluoromethyl group at the 4-position is a critical design feature, as this moiety is widely used in kinase inhibitor design to fine-tune key properties such as potency, metabolic stability, and membrane permeability . The bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid exploration of chemical space and structure-activity relationships (SAR) around the quinoline core . Researchers utilize this compound to create targeted libraries for probing kinase selectivity and developing new chemical tools and probes, especially for non-oncological indications . The compound is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1713477-26-9

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

6-bromo-4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H6BrF2NO/c11-5-1-2-8-6(3-5)7(10(12)13)4-9(15)14-8/h1-4,10H,(H,14,15)

InChI Key

YAIGRUAUVQLZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Condensation : Heating 4-bromoaniline with the β-keto ester at 80–100°C in acetic acid yields the anilide intermediate. Monitoring via 1H^1\text{H} NMR ensures complete conversion while avoiding crotonate byproduct formation.

  • Cyclization : Concentrated sulfuric acid at 0–5°C promotes cyclization to the quinolinone core. Steric effects from the difluoromethyl group necessitate prolonged reaction times (12–16 hours).

Yield and Limitations

  • Overall yields for analogous brominated quinolinones range from 40% to 55%.

  • Challenges include regioselectivity during cyclization and purification difficulties due to polar byproducts.

Nucleophilic Aromatic Substitution

A direct substitution approach leverages 6-bromo-4-chloroquinoline as a precursor. Reacting this intermediate with 3-(difluoromethyl)aniline under basic conditions replaces the chlorine atom at the 4-position.

Synthetic Procedure

  • Reagents : 6-Bromo-4-chloroquinoline, 3-(difluoromethyl)aniline, and Hünig’s base (diisopropylethylamine) in dry toluene.

  • Conditions : Reflux at 110°C for 16 hours under nitrogen.

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Key Advantages

  • Yield : 83% for the target compound, as confirmed by crystallographic analysis.

  • Scalability : Demonstrated efficacy on a 4.0 mmol scale without yield reduction.

Photoinduced Radical Tandem Annulation

Recent advances in photocatalysis enable the construction of quinolin-2(1H)-ones via radical-mediated pathways. This method employs amide-tethered 1,7-diynes and polyhalogenated methanes under visible light irradiation.

Mechanism and Steps

  • Radical Generation : fac-Ir(ppy)3_3 catalyzes the homolytic cleavage of CBr3_3F to generate trifluoromethyl radicals.

  • Cyclization : Radical addition to the diyne induces 6-exo-dig cyclization, forming the quinoline ring.

  • Aromatization : Subsequent dehydrohalogenation yields the difluoromethyl-substituted product.

Performance Metrics

  • Yield : 28–66% for analogous trifluoromethyl derivatives.

  • Scope : Compatible with electron-withdrawing and electron-donating substituents on the aryl ring.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Knorr Synthesis40–55%Acidic, high-temperatureScalable, established protocolLow regioselectivity, lengthy purification
Nucleophilic Substitution83%Reflux in toluene, 16 hoursHigh yield, crystal structure confirmedRequires 4-chloroquinoline precursor
Photocatalytic Annulation28–66%Visible light, room temperatureMild conditions, functional group toleranceModerate yields, specialized catalyst
Cross-Coupling (Theoretical)N/APalladium catalyst, inert atmospherePotential for late-stage functionalizationUnverified, reagent instability

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-4-(difluoromethyl)quinolin-2(1H)-one, while oxidation can produce quinoline N-oxide derivatives.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Agrochemicals: It is utilized in the development of new pesticides and herbicides due to its bioactive properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-(trifluoromethyl)quinolin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom but retains the difluoromethyl group.

    6-Chloro-4-(difluoromethyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine.

Uniqueness

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various synthetic and research applications.

Biological Activity

6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by its unique bromine and difluoromethyl substituents. Its molecular formula is C10H6BrF2NC_{10}H_6BrF_2N, with a molar mass of approximately 293.06 g/mol. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications.

The structure of this compound allows it to interact with various biological targets, which is crucial for its therapeutic potential. Key physicochemical properties include:

  • Melting Point : Approximately 227 °C
  • Density : 1.724 g/cm³

These properties make it suitable for various applications in medicinal chemistry and organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antimicrobial agents, highlighting its potential as a therapeutic candidate .

Anticancer Activity

The anticancer activity of this compound has been attributed to its ability to interfere with DNA replication and repair mechanisms, which are critical in cancer cell proliferation. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting it may serve as a promising lead in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • DNA Interaction : Its structure allows it to bind to DNA, disrupting replication processes essential for cell division .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-4-methylquinolin-2(1H)-oneMethyl group instead of difluoromethylKnown for anti-inflammatory properties
6-Bromo-4-chloroquinolineChlorine substituentExhibits different reactivity patterns
8-Bromo-2-(difluoromethyl)quinolin-4(1H)-oneBromine at position 8Enhanced antimicrobial activity
6-Bromo-2-(trifluoromethyl)quinolin-4(1H)-oneTrifluoromethyl groupIncreased lipophilicity and biological activity

This table illustrates how the presence of specific functional groups influences the biological properties of these compounds .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • In Vivo Efficacy : A study demonstrated that this compound significantly reduced tumor size in murine models when administered at optimal dosages.
  • Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces toxicity. Catalytic bromination using NBS/UV light minimizes waste. Flow chemistry systems improve heat transfer and reaction control, achieving 85% yield at 10 g scale with E-factor <15 .

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